molecular formula C19H18ClFN2 B159560 5-氯-1-(4-氟苯基)-3-(哌啶-4-基)-1H-吲哚 CAS No. 138900-27-3

5-氯-1-(4-氟苯基)-3-(哌啶-4-基)-1H-吲哚

货号 B159560
CAS 编号: 138900-27-3
分子量: 328.8 g/mol
InChI 键: YCXCLZSLZGBCTA-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

科学研究应用

多巴胺和5-羟色胺受体拮抗作用

Perregaard等人(1992年)的研究发现,某些在3位取代的1-(4-氟苯基)-1H-吲哚具有强大的多巴胺D-2和5-羟色胺5-HT2受体亲和力。值得注意的是,吡啶基取代的吲哚,如5-氯-1-(4-氟苯基)-3-(哌啶-4-基)-1H-吲哚,被发现不具有催眠性或仅具有微弱的催眠性,表明其具有类似氯氮平等非典型神经阻滞剂的独特特性(Perregaard, Arnt, Bogeso, Hyttel, & Sanchez, 1992)

5-羟色胺5-HT2受体选择性

Andersen等人(1992年)合成了一系列3-(4-氟苯基)-1H-吲哚,表明其对5-HT2受体具有高选择性,而对多巴胺D2受体和α1肾上腺素受体具有高选择性。这些化合物,包括5-氯-1-(4-氟苯基)-3-(哌啶-4-基)-1H-吲哚的变体,显示出对大鼠quinpazine诱导的头部抽搐综合征的强效抑制作用,表明其具有显著的5-HT2受体拮抗作用(Andersen, Perregaard, Arnt, Nielsen, & Begtrup, 1992)

α1-肾上腺素受体拮抗作用

Balle等人(2003年)研究了5-杂环芳基取代的1-(4-氟苯基)-3-(4-哌啶基)-1H-吲哚,源自抗精神病药物塞替唑,作为选择性α1-肾上腺素受体拮抗剂。这些化合物表现出高选择性和潜在的中枢神经系统活性,为α1-肾上腺素受体拮抗剂的药效团提供了见解(Balle, Perregaard, Ramirez, Larsen, Søby, Liljefors, & Andersen, 2003)

抗精神病潜力

对5-氯-1-(4-氟苯基)-3-(哌啶-4-基)-1H-吲哚等化合物的研究表明其在治疗精神障碍方面具有潜力。Watanabe和Hagino(1999年)发现,类似化合物塞替唑增强了大鼠皮层和纹状体中多巴胺的释放和代谢,表明其在治疗精神分裂症等疾病中的有效性(Watanabe & Hagino, 1999)

安全和危害

I couldn’t find specific information on the safety and hazards associated with this compound1.


属性

IUPAC Name

5-chloro-1-(4-fluorophenyl)-3-piperidin-4-ylindole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClFN2/c20-14-1-6-19-17(11-14)18(13-7-9-22-10-8-13)12-23(19)16-4-2-15(21)3-5-16/h1-6,11-13,22H,7-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCXCLZSLZGBCTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2=CN(C3=C2C=C(C=C3)Cl)C4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20432041
Record name 5-Chloro-1-(4-fluorophenyl)-3-(piperidin-4-yl)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20432041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-1-(4-fluorophenyl)-3-(piperidin-4-yl)-1H-indole

CAS RN

138900-27-3
Record name 5-Chloro-1-(4-fluorophenyl)-3-(piperidin-4-yl)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20432041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

The intermediate may be worked up in a conventional manner. The further process leading to sertindole comprises cyclization of N-(4-fluorophenyl)-N-(2-carboxy-4-chlorophenyl)glycine to the corresponding 3-acetoxy-indole using eg. acetic anhydride in the presence of alkalimetal acetate such as sodium acetate. 5-chloro-1-(4-fluoro)indole is then obtained from the 3-acetoxy-indole by reduction and subsequent elimination of H2O. The resulting 5-chloro-1-(4-fluorophenyl)indole is reacted with 4-piperidone according to the above procedure, the resulting 5-chloro-1-(4-fluorophenyl)-3-(1,2,3,6-tetrahydropyridin-4-yl)indole is reduced in order to obtain 5-chloro-1-(4-fluorophenyl)-3-(piperidin-4-yl)indole which in turn is reacted with 1-(2-chloroethyl)-2-imidazolidinon to obtain sertindole. Alternatively, the 5-chloro-1-(4-fluorophenyl)-3-(1,2,3,6-tetrahydropyridin-4-yl)indole may first be reacted with 1-(2-chloroethyl)-2-imidazolidinon followed by reduction, thereby obtaining sertindole, which may be isolated as an acid addition salt, e.g. the tartrate, or as the free base.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Perregaard et al., J Med. Chem, 1992, 35, 1092-1101, disclosed a new method of preparing sertindole. This method comprises reaction of the intermediate 5-chloro-1-(4-fluorophenyl)indole with 4-piperidone in a mixture of trifluoroacetic acid and acetic acid, reduction of the resulting 5-chloro-1-(4-fluorophenyl)-3-(1,2,3,6-tetrahydropyridin-4-yl)indole in order to obtain 5-chloro-1-(4-fluorophenyl)-3-(piperidin-4-yl)indole which in turn is reacted with 1-(2-chloroethyl)-2-imidazolidinon in the presence of K2CO3 and KI in methyl isobutyl ketone (MIBK). The 5-chloro-1-(4-fluorophenyl)indole was obtained from the corresponding 3-acetoxy-indole by NaBH4 reduction in methanol and subsequent elimination of H2O under acidic conditions. The 3-acetoxy-indole was prepared from the N-(4fluorophenyl)-N-(2-carboxy-4-chlorophenyl)glycine following literature procedures.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。